1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
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Overview
Description
1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a carboxylic acid group and a methoxyphenyl substituent
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated pyridazine intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.
Common reagents and conditions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions include various substituted pyridazine derivatives and functionalized methoxyphenyl compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: This compound also features a methoxyphenyl group but has an indole ring instead of a pyridazine ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring and shows distinct pharmacological properties.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-9-4-2-8(3-5-9)14-11(15)7-6-10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXAFHMZUUTDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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